![molecular formula C15H26N2OS B2969102 Cyclohex-3-en-1-yl(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone CAS No. 1448037-92-0](/img/structure/B2969102.png)
Cyclohex-3-en-1-yl(3-((dimethylamino)methyl)-1,4-thiazepan-4-yl)methanone
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Overview
Description
The compound appears to contain a cyclohexene ring, which is a six-membered ring with one double bond, making it an unsaturated cyclic hydrocarbon . It also seems to have a thiazepane ring, which is a seven-membered ring containing one nitrogen and one sulfur atom. The presence of a dimethylamino group indicates the compound might have basic properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the cyclohexene and thiazepane rings in separate steps, followed by their connection via a methanone group. The dimethylamino group could be introduced through a reductive amination reaction .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The cyclohexene ring would introduce unsaturation into the molecule, while the thiazepane ring would add heteroatomic elements .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The double bond in the cyclohexene ring could participate in addition reactions, while the thiazepane ring could undergo reactions at the nitrogen or sulfur atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its degree of unsaturation, the presence of heteroatoms, and the basicity of the dimethylamino group would all influence its properties .Scientific Research Applications
Synthesis and Potential Applications
- Novel acylguanidines were synthesized through reactions involving cyclohexene derivatives, showing potential H2-blocking activity. This indicates a pathway for developing new compounds with potential pharmaceutical applications (Hanaee & Rashidi, 1990).
- The study of cyclohexene oxidation products in methanol suggests that modifications in the reaction conditions can lead to a variety of functionalized compounds, highlighting the versatility of cyclohexene derivatives in synthesis (Brettle & Sutton, 1975).
- Fluorescent probes based on polythiophene derivatives, including those with cyclohexylidene elements, were synthesized for detecting metal ions and amino acids in aqueous solutions, showing the application of these compounds in sensing technologies (Guo et al., 2014).
- A study on the crystal and molecular docking of a biscyclohexane diol derivative with focal adhesion kinase (FAK) domain explored its potential anticancer properties, demonstrating the application of cyclohexene derivatives in medicinal chemistry (Kokila, Kiran, & Ramakrishna, 2017).
Catalytic and Photochemical Applications
- A coordination polymer based on a sulfonated Schiff base with dimethyltin(IV) showed effectiveness as a catalyst for Baeyer–Villiger oxidation under solvent-free conditions, indicating the potential of cyclohexene-based compounds in catalysis (Martins, Hazra, Silva, & Pombeiro, 2016).
- Research on the photochemical electron-transfer reactions of diarylethylenes, which can be structurally related to the target compound, highlights the utility of these reactions in organic synthesis, potentially applicable to cyclohexene derivatives (Mattes & Farid, 1986).
Future Directions
properties
IUPAC Name |
cyclohex-3-en-1-yl-[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2OS/c1-16(2)11-14-12-19-10-6-9-17(14)15(18)13-7-4-3-5-8-13/h3-4,13-14H,5-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUIPECUUPACDKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CSCCCN1C(=O)C2CCC=CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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